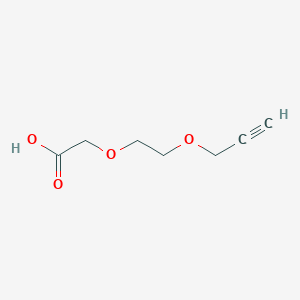
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is a versatile chemical compound with intriguing properties It is characterized by the presence of a hydroxyl group, a nitrile group, and a methylidenecyclobutyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile typically involves the following steps:
Formation of the Methylidenecyclobutyl Moiety: This can be achieved through a cycloaddition reaction, where a suitable diene and dienophile react to form the cyclobutyl ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Nitrile Group Addition: The nitrile group can be added through a cyanation reaction, where a suitable precursor is treated with a cyanide source, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The nitrile group can be reduced to form an amine, using reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride, phosphorus tribromide, or sulfuryl chloride.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Halides, ethers.
Aplicaciones Científicas De Investigación
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-hydroxy-3-(3-methylcyclobutyl)propanenitrile: Lacks the methylidene group, which may affect its reactivity and applications.
3-hydroxy-3-(3-ethylidenecyclobutyl)propanenitrile: Contains an ethylidene group instead of a methylidene group, leading to different chemical properties.
3-hydroxy-3-(3-methylidenecyclopropyl)propanenitrile: Features a cyclopropyl ring instead of a cyclobutyl ring, which can influence its stability and reactivity.
Uniqueness
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is unique due to the presence of the methylidenecyclobutyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile involves the reaction of a cyclobutane derivative with a nitrile group and a ketone group to form the desired product.", "Starting Materials": [ "3-methylcyclobutanone", "sodium cyanide", "methyl iodide", "sodium hydroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-methylcyclobutanone in acetic acid and add sodium cyanide. Stir the mixture at room temperature for 1 hour.", "Step 2: Add methyl iodide dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 10-11.", "Step 4: Extract the product with water and dry over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography to obtain 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile." ] } | |
Número CAS |
2353566-04-6 |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



